3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride
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Overview
Description
“3-(Trifluoromethoxy)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2408972-17-6 . It has a molecular weight of 191.58 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-3(9)2-4;/h3-4H,1-2,9H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.58 . It is a powder and is stored at 4 degrees Celsius .Scientific Research Applications
Efficient PFAS Removal by Amine-Functionalized Sorbents
Research highlights the role of amine-containing sorbents in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds, due to their persistence and potential health risks, necessitate effective treatment methods. The study by Ateia et al. (2019) emphasizes the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the design of next-generation sorbents for PFAS control, which could be relevant for understanding the interactions of compounds like 3-(Trifluoromethoxy)cyclobutan-1-amine hydrochloride in environmental applications (Ateia et al., 2019).
Occurrence and Toxicity of Antimicrobial Triclosan and By-Products
The widespread use of triclosan (TCS), its occurrence in the environment, and its potential transformation into more toxic compounds underline the need for efficient degradation technologies. Research by Bedoux et al. (2012) provides insight into the environmental persistence and toxicity of TCS, a compound with functional groups that might share reactivity patterns with 3-(Trifluoromethoxy)cyclobutan-1-amine hydrochloride, emphasizing the importance of understanding such compounds' environmental fate and degradation pathways (Bedoux et al., 2012).
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles
The synthesis and applications of 1,2,3-triazoles in various fields, including pharmaceutical chemistry, highlight the significance of exploring efficient synthetic routes for structurally complex compounds. The review by Kaushik et al. (2019) on the synthesis of 1,4-disubstituted 1,2,3-triazoles could offer insights into methodologies potentially applicable to the synthesis and application of compounds like 3-(Trifluoromethoxy)cyclobutan-1-amine hydrochloride in drug discovery and other fields (Kaushik et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(trifluoromethoxy)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-3(9)2-4;/h3-4H,1-2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHIKVDFOOCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2408972-17-6 |
Source
|
Record name | 3-(trifluoromethoxy)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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